

Application Notes: Measuring Microtubule Disruption by Verubulin Hydrochloride

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Compound of Interest

Compound Name: Verubulin Hydrochloride

Cat. No.: B1662378

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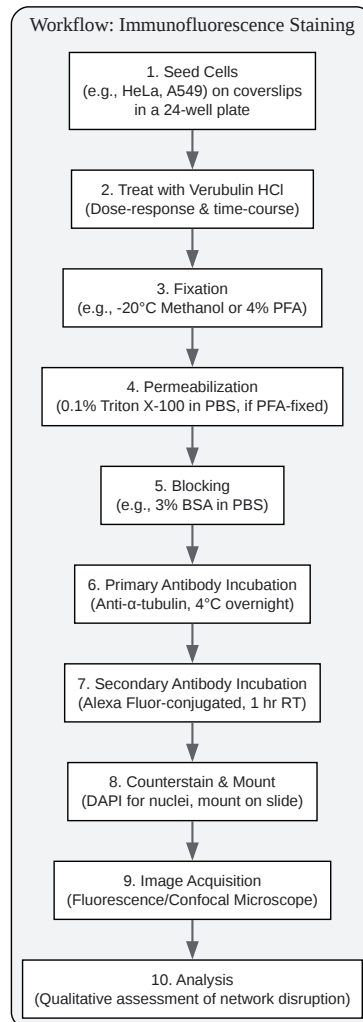
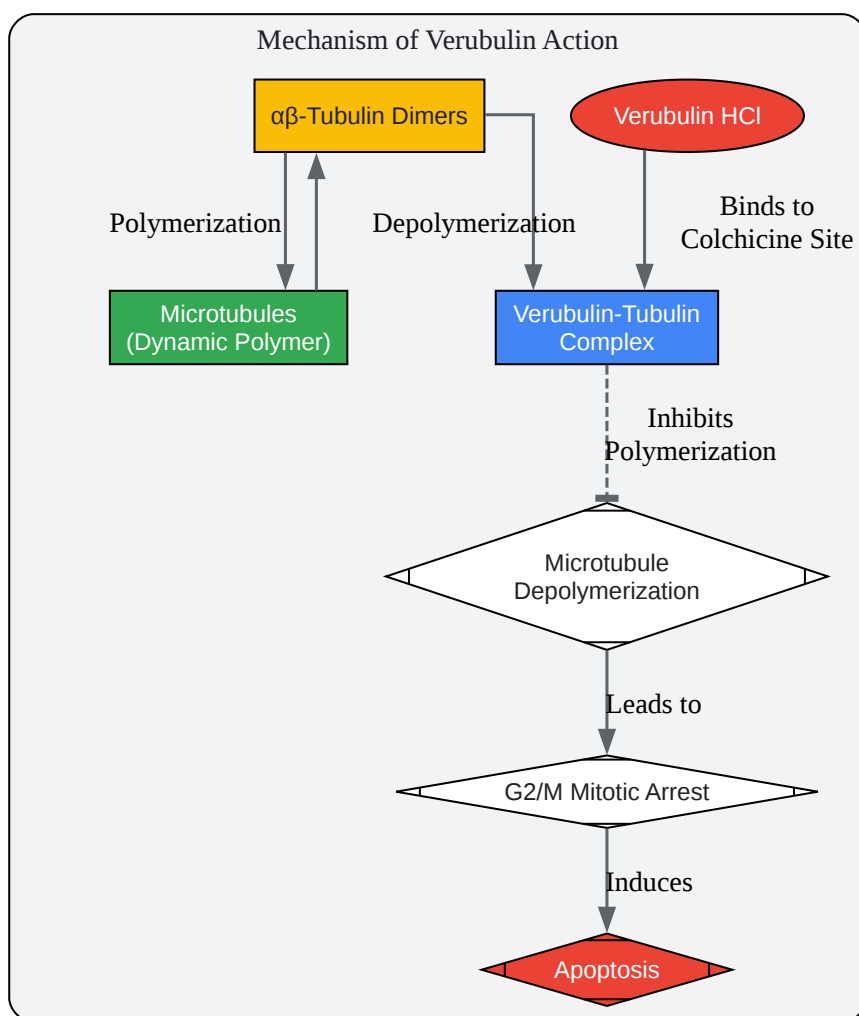
Introduction

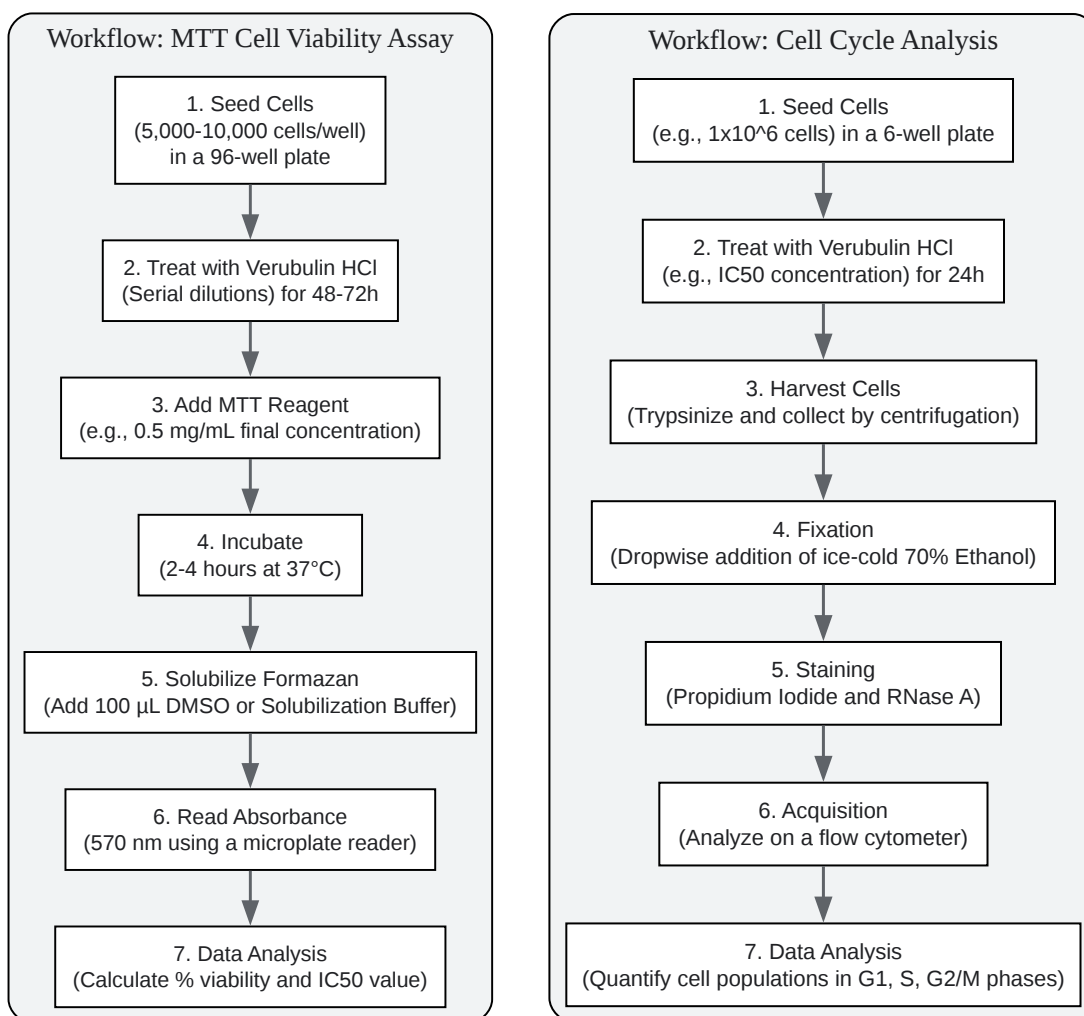
Microtubules are highly dynamic cytoskeletal polymers composed of α - and β -tubulin heterodimers, essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature makes them a key target for anticancer drug development. **Verubulin Hydrochloride** (also known as MPC-6827) is a potent, small-molecule microtubule-destabilizing agent that binds to the colchicine site on β -tubulin.[3][4] This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[2][5] These application notes provide detailed protocols for three key cell-based assays to quantify the effects of **Verubulin Hydrochloride** on microtubule integrity and cellular outcomes.

Mechanism of Action of Verubulin Hydrochloride

Verubulin acts by binding to the colchicine-binding site on β -tubulin, which is located at the interface between the α - and β -tubulin subunits within a heterodimer.[3][5][6] This binding event prevents the conformational changes necessary for the tubulin dimer to polymerize into microtubules. Consequently, the dynamic equilibrium between polymerization and depolymerization shifts towards depolymerization, resulting in a net loss of the cellular microtubule network. This disruption of the microtubule cytoskeleton critically impairs the formation of the mitotic spindle, a structure required for chromosome segregation during mitosis.[2] The cell's surveillance mechanisms, known as the spindle assembly checkpoint,

detect this failure, leading to a prolonged arrest in the M-phase of the cell cycle and subsequent induction of apoptosis.[7]





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